3'-Uridylic acid

Overview

Description

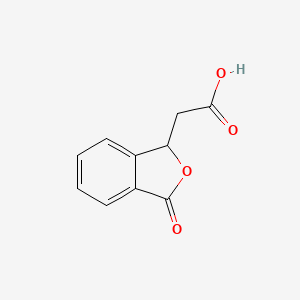

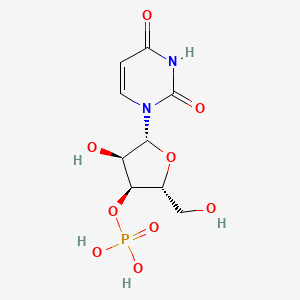

3’-Uridylic acid, also known as uridine 3’-monophosphate, is a nucleotide that plays a crucial role in the structure and function of RNA. It consists of a uracil base attached to a ribose sugar, which is further linked to a phosphate group at the 3’ position. This compound is essential in various biological processes, including the synthesis of RNA and the regulation of metabolic pathways .

Mechanism of Action

3’-Uridylic acid: primarily targets several enzymes and proteins involved in nucleotide metabolism and RNA synthesis. These include:

- This enzyme phosphorylates uridine to form uridine monophosphate (UMP) , which is a precursor for RNA synthesis in cells. Involved in galactose metabolism. Participates in DNA synthesis by converting dUMP to dTMP. Associated with glycosylation processes. Involved in RNA splicing. Catalyzes the conversion of uracil to UMP. Participates in glycosylation reactions. Part of the innate immune response. Involved in pyrimidine biosynthesis. Participates in RNA metabolism. Responsible for RNA modification.

Action Environment:

- Stability and efficacy of 3’-Uridylic acid may be influenced by pH, temperature, and other cellular conditions.

Biochemical Analysis

Biochemical Properties

3’-Uridylic acid is critical to glycogen synthesis through the formation of uridine diphosphate glucose. This promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway and supplies UDP-GlcNAc for O-GlcNAcylation . This process can regulate protein modification and affect its function .

Cellular Effects

3’-Uridylic acid has an effect on body temperature and circadian rhythms, which can regulate the metabolic rate and the expression of metabolic genes . Abnormal levels of blood uridine have been found in people with diabetes and obesity, suggesting a link of uridine dysregulation and metabolic disorders .

Molecular Mechanism

3’-Uridylic acid is formed from Orotidine 5’-monophosphate (orotidylic acid) in a decarboxylation reaction catalyzed by the enzyme orotidylate decarboxylase . This reaction is extremely slow without the enzyme, but adequately catalyzed, the reaction takes place once per second .

Dosage Effects in Animal Models

It is known that uridine supplementation in high-fat-fed mice promotes insulin secretion and improves glucose tolerance .

Metabolic Pathways

3’-Uridylic acid is involved in the hexosamine biosynthetic pathway, where it promotes the production of UDP-GlcNAc . This pathway supplies UDP-GlcNAc for O-GlcNAcylation, a posttranslational modification on the hydroxyl groups of serine/threonine residues .

Transport and Distribution

Plasma uridine, which includes 3’-Uridylic acid, enters cells through a nucleoside transporter . This allows for the distribution of uridine within cells and tissues.

Subcellular Localization

It is known that uridine plays a role in various biological processes, which suggests that it may be localized to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Uridylic acid can be synthesized through enzymatic methods. One common approach involves the use of polynucleotide phosphorylase, an enzyme that catalyzes the polymerization of nucleoside diphosphates to form polyribonucleotides . The reaction requires magnesium ions and is reversible, allowing for the synthesis of high molecular weight polyribonucleotides from nucleoside diphosphates with the release of orthophosphate .

Industrial Production Methods

Industrial production of 3’-Uridylic acid often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the nucleotide. The fermentation broth is then subjected to various purification steps, including ion exchange chromatography and crystallization, to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

3’-Uridylic acid undergoes several types of chemical reactions, including:

Phosphorylation and Dephosphorylation: These reactions involve the addition or removal of phosphate groups, which are crucial in metabolic pathways.

Hydrolysis: The compound can be hydrolyzed to uridine and inorganic phosphate under acidic or enzymatic conditions.

Decarboxylation: In the presence of orotidylate decarboxylase, 3’-Uridylic acid can be decarboxylated to form uridine.

Common Reagents and Conditions

Magnesium Ions: Essential for enzymatic reactions involving polynucleotide phosphorylase.

Acidic or Enzymatic Conditions: Required for hydrolysis reactions.

Orotidylate Decarboxylase: Catalyzes the decarboxylation of 3’-Uridylic acid.

Major Products Formed

Uridine: Formed through hydrolysis or decarboxylation reactions

Inorganic Phosphate: Released during hydrolysis reactions.

Scientific Research Applications

3’-Uridylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of RNA and other nucleotides.

Biology: Plays a role in the regulation of gene expression and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects in enhancing cognitive function and memory.

Industry: Utilized in the production of RNA-based products and as a supplement in cell culture media.

Comparison with Similar Compounds

3’-Uridylic acid is similar to other nucleotides such as:

Adenosine Monophosphate (AMP): Contains adenine as the nucleobase instead of uracil.

Cytidine Monophosphate (CMP): Contains cytosine as the nucleobase.

Guanosine Monophosphate (GMP): Contains guanine as the nucleobase.

Uniqueness

What sets 3’-Uridylic acid apart is its specific role in RNA synthesis and its involvement in unique metabolic pathways related to uracil and ribose .

Properties

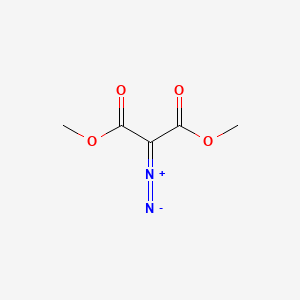

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGRQMPFHUHIGU-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018973 | |

| Record name | 3'-Uridylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-53-7, 35170-03-7 | |

| Record name | 3′-Uridylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Uridylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Uridinemonophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02714 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3'-Uridylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine 3'-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-Uridylic acid, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-URIDINEMONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI74VYB8VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine 3'-monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of uridine 3'-phosphate?

A1: Uridine 3'-phosphate has a molecular formula of C9H13N2O9P and a molecular weight of 324.18 g/mol.

Q2: Are there any spectroscopic data available for uridine 3'-phosphate?

A2: Yes, various spectroscopic techniques have been employed to characterize uridine 3'-phosphate. For instance, 31P and 1H NMR have been utilized to follow the reaction of uridine 3'-phosphate with benzoylimidazole. [] Additionally, UV spectrophotometry has been used to identify uridine 2':3'-cyclic phosphate, a product formed during the reaction of uridine 3'-phosphate with diethyl pyrocarbonate. []

Q3: How stable is uridine 3'-phosphate under different pH conditions?

A3: While di-uridine 3′-phosphate demonstrates stability in acidic solutions, it exhibits high sensitivity to alkaline hydrolysis. []

Q4: Is uridine 3'-phosphate susceptible to degradation under specific conditions?

A4: Research indicates that uridine 3'-phosphate can be degraded by gamma radiation in deaerated aqueous solutions, leading to the formation of free radicals and subsequent degradation products. []

Q5: How does uridine 3'-phosphate interact with Ribonuclease A (RNase A)?

A5: Uridine 3'-phosphate acts as an inhibitor of RNase A. Structural studies reveal that it binds to the enzyme with its uracil base and phosphoryl group occupying specific positions within the active site. []

Q6: Can the structure of uridine 3'-phosphate be modified to enhance its affinity for RNase A?

A6: Yes, incorporating non-natural furanose rings, such as those found in 2′-fluoro-2′-deoxyuridine 3′-phosphate (dUFMP) and arabinouridine 3′-phosphate (araUMP), can increase the binding affinity to RNase A by three- to sevenfold compared to uridine 3′-phosphate. []

Q7: What is the role of uridine 3'-phosphate in reactions involving diethyl pyrocarbonate?

A7: Diethyl pyrocarbonate reacts with uridine 3'-phosphate, resulting in the formation of uridine 2':3'-cyclic phosphate. This reaction has been employed to investigate the average chain length of yeast RNA treated with diethyl pyrocarbonate. []

Q8: How do structural modifications to the sugar moiety of uridine 3'-phosphate influence its reactivity?

A8: Replacing the ribose moiety with a 2′-fluoro-2′-deoxyribose or arabinose ring, as in dUFMP and araUMP, leads to increased affinity for RNase A, likely due to differences in phosphoryl group pKa and preferred sugar pucker. []

Q9: What is the significance of the alkyl group in uridine 3′-alkyl phosphates?

A9: The alkyl group in uridine 3′-alkyl phosphates significantly impacts their susceptibility to hydrolysis and intramolecular transesterification. For instance, the hydroxide-ion-catalyzed reaction forming uridine 2′,3′-cyclic monophosphate is highly sensitive to the leaving group's polarity, demonstrated by the β1g value of −1.28 ± 0.05. []

Q10: How can uridine 3'-phosphate and its derivatives be analyzed?

A10: Several analytical techniques are available for the characterization and quantification of uridine 3'-phosphate and related compounds. These include:

- High-performance liquid chromatography (HPLC): This technique, particularly when coupled with ion-pairing reagents, allows for the separation and quantification of uridine 3'-phosphate and other monoribonucleotides. []

- Reversed-phase anion-exchange chromatography: This method enables the separation and quantitative analysis of common ribonucleosides and their 3'-ribonucleotides, including uridine 3'-phosphate. []

- Paper chromatography and electrophoresis: These classic techniques are valuable for separating and identifying uridine 3'-phosphate and its reaction products, such as uridine 2':3'-cyclic phosphate. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1581354.png)